
Tetrakis(4-vinylphenyl)methane
Descripción general
Descripción
Tetrakis(4-vinylphenyl)methane is an organic compound with the molecular formula C33H28 . It is a solid at room temperature and appears as white crystals . It is used as an important compound in polymer chemistry, where it can be used to synthesize high molecular weight polymers or act as a monomer in polymerization reactions .
Synthesis Analysis
This compound can be synthesized through the reaction of styrene and bromomagnesium methyl . The influence of reaction time, reaction temperature, and reactant ratio on the production yield of this compound has been studied .Molecular Structure Analysis
The molecular structure of this compound consists of a methane core with four vinylphenyl groups attached . The exact three-dimensional structure is not specified in the search results.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is noted that this compound can participate in polymerization reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 424.58 g/mol . It is a solid at room temperature and appears as white crystals . Further physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .Aplicaciones Científicas De Investigación
Molecular Network Analysis
- Tetrakis(4-vinylphenyl)methane and its derivatives play a crucial role in forming molecular networks. The molecular structure of such compounds often involves tetraphenylmethane moieties and various synthons, contributing to molecular and supramolecular networking. These structures are pivotal in the formation of crystal structures and molecular networks, as seen in halo-substituted tetraphenylmethanes (Thaimattam et al., 1998).
Materials for Light-Emitting Devices
- Tetraphenylmethane-based compounds, including derivatives of this compound, are significant in synthesizing materials for light-emitting devices. These compounds exhibit distinct electrochemical and spectroscopic characteristics, making them suitable for optoelectronic applications (Yeh et al., 2001).
Host Materials for Structural Adaptability
- This compound derivatives serve as host materials with considerable structural adaptability. They form various crystal structures with solvates, exhibiting unique properties like weak C-H...O and pi...pi interactions. This adaptability is essential for the development of materials with specific crystalline and network structures (Thaimattam et al., 2001).
Luminescence and Phosphorescence Properties
- Derivatives of this compound demonstrate significant fluorescence and phosphorescence properties, crucial for applications in luminescent materials and sensors. These properties are often influenced by the molecular arrangement and interactions within the crystal structure (Guieu et al., 2013).
Electronic Properties in Nanomaterials
- The electronic properties of this compound-based compounds are valuable in developing nanomaterials and electronics. These properties include intramolecular exciplex coupling and redox processes, making them suitable for applications in nanotechnology and electronic devices (Zimmermann et al., 2000).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Tetrakis(4-vinylphenyl)methane is an organic compound that plays a significant role in the field of polymer chemistry . It can be used to synthesize high molecular weight polymers or participate in polymerization reactions as a monomer .
Mode of Action
The compound interacts with its targets, primarily other monomers, through a process known as polymerization . This is a chemical reaction where monomers combine to form a polymer or a different substance. The vinyl group in the compound can form a covalent bond with other monomers, resulting in a chain-like structure, which is a characteristic feature of polymers .
Biochemical Pathways
It’s known that the compound can participate in polymerization reactions, which are crucial in the synthesis of various materials, including plastics, resins, and fibers .
Result of Action
The primary result of this compound’s action is the formation of polymers. These polymers can have various applications depending on the specific monomers involved in the reaction .
Propiedades
IUPAC Name |
1-ethenyl-4-[tris(4-ethenylphenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h5-24H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGMDUASGFGGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C=C)(C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571317 | |
| Record name | 1,1',1'',1'''-Methanetetrayltetrakis(4-ethenylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188647-25-8 | |
| Record name | 1,1',1'',1'''-Methanetetrayltetrakis(4-ethenylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



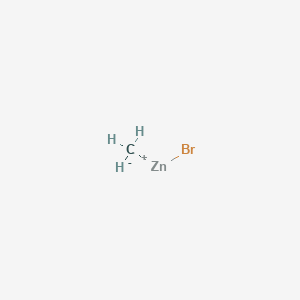



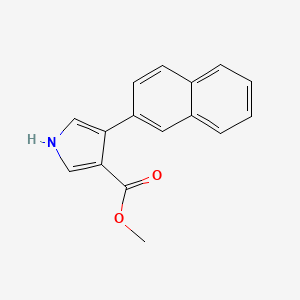
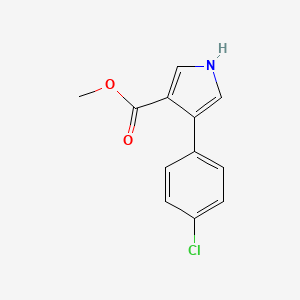
![1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol](/img/structure/B3112204.png)
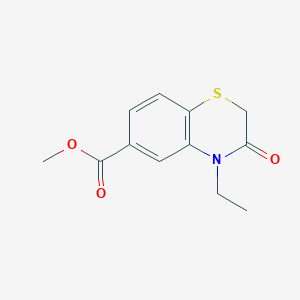



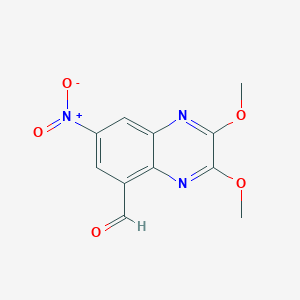
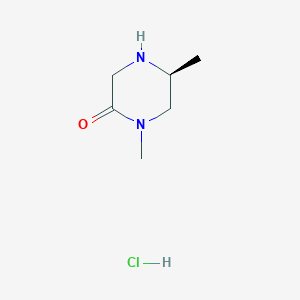
![Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylicacid (mixture of isomers)](/img/structure/B3112258.png)